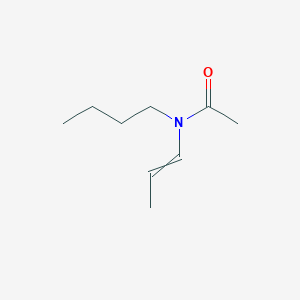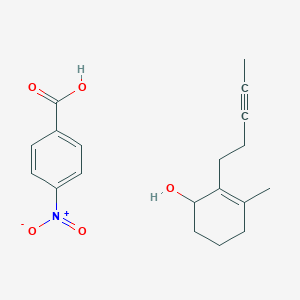![molecular formula C15H12Se B14364742 Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- CAS No. 91585-31-8](/img/structure/B14364742.png)
Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- is an organic compound characterized by a benzene ring substituted with a methyl group and a phenylselenoethynyl group
Méthodes De Préparation
The synthesis of Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as toluene (methylbenzene) and phenylselenylacetylene.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with reaction conditions varying based on the desired product.
Applications De Recherche Scientifique
Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may participate in signaling pathways or metabolic processes, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- can be compared with other similar compounds such as:
Toluene, p-ethynyl-: Similar structure but lacks the phenylseleno group.
p-Methylphenylacetylene: Another related compound with different substituents.
p-Tolylacetylene: Shares the ethynyl group but differs in other substituents.
These comparisons highlight the unique features of Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- and its potential advantages in various applications.
Propriétés
Numéro CAS |
91585-31-8 |
|---|---|
Formule moléculaire |
C15H12Se |
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenylselanylethynyl)benzene |
InChI |
InChI=1S/C15H12Se/c1-13-7-9-14(10-8-13)11-12-16-15-5-3-2-4-6-15/h2-10H,1H3 |
Clé InChI |
SMAKMCJSLCMDTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#C[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
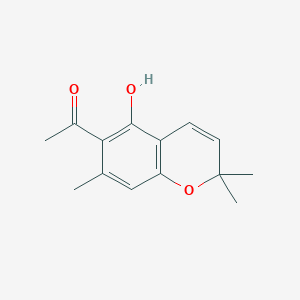
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
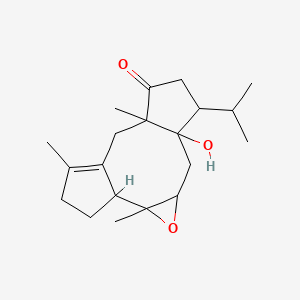
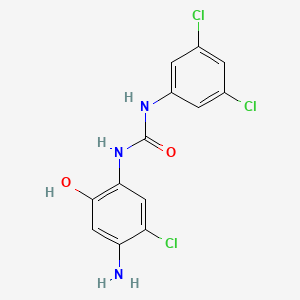
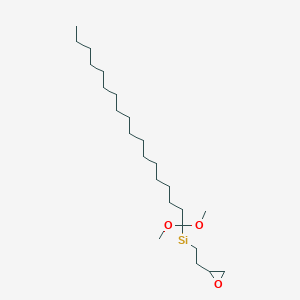
![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
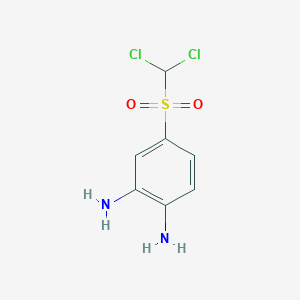
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)

